Cellular Bioreduction Rate: Proxyl Nitroxide vs. mitoTEMPO – 2- to 3-Fold Slower Inactivation
In a direct cellular assay comparing mitochondria-targeted PROXYL derivatives (mCP1, mCP2) with mitochondria-targeted TEMPO (mitoTEMPO), the pyrrolidine-based PROXYL compounds exhibited a 2-fold (mCP2) and 3-fold (mCP1) slower rate of cellular bioreduction to the EPR-invisible hydroxylamine form [1]. This slower inactivation translated into significantly higher steady-state intracellular concentrations of the paramagnetic form for the PROXYL species relative to mitoTEMPO. The fundamental structural origin is the five-membered ring of PROXYL, which alters the nitroxide reduction potential and steric accessibility to cellular reductants compared to the six-membered piperidine ring of TEMPO [1].
| Evidence Dimension | Cellular bioreduction rate (fold-slower relative to mitoTEMPO) |
|---|---|
| Target Compound Data | mCP1 (PROXYL derivative): 3-fold slower; mCP2 (PROXYL derivative): 2-fold slower |
| Comparator Or Baseline | mitoTEMPO (mitochondria-targeted TEMPOL analog): baseline = 1-fold |
| Quantified Difference | 2- to 3-fold reduction in bioreduction rate for PROXYL-based nitroxides vs. mitoTEMPO |
| Conditions | Cultured endothelial cells; nitroxide reduction monitored by EPR spectroscopy of the paramagnetic signal decay; pH 7.4, 37°C |
Why This Matters
Slower cellular bioreduction directly predicts a longer functional intracellular lifetime for PROXYL-based spin probes, antioxidants, or polarizing agents, reducing the administered dose required to maintain a given steady-state paramagnetic concentration.
- [1] Simone, S. De; Gioia, M. D.; Skibsted, L. H.; Liu, Y. Antihypertensive effect of mitochondria-targeted proxyl nitroxides. Redox Biology 2015, 4, 355–362. View Source
